molecular formula C13H11N3O2 B2355736 (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448140-97-3

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B2355736
CAS No.: 1448140-97-3
M. Wt: 241.25
InChI Key: DQJKHRZYBCZQFA-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a complex organic compound that features a furan ring and a pyrrolopyrimidine moiety connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of Pyrrolopyrimidine: The pyrrolopyrimidine moiety can be prepared via a multi-step process involving the condensation of appropriate amines with pyrimidine derivatives.

    Coupling Reaction: The final step involves the coupling of the furan ring with the pyrrolopyrimidine moiety through a propenone linker. This can be achieved using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.

    Substitution: The furan and pyrrolopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated propyl derivatives.

    Substitution: Various substituted furan and pyrrolopyrimidine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linker and the heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of pyrrolopyrimidine.

    (E)-3-(furan-2-yl)-1-(quinolin-2-yl)prop-2-en-1-one: Contains a quinoline ring, offering different electronic properties.

Uniqueness

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is unique due to the presence of the pyrrolopyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJKHRZYBCZQFA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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